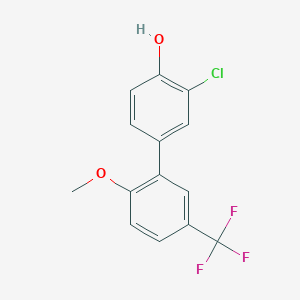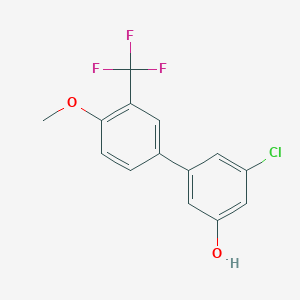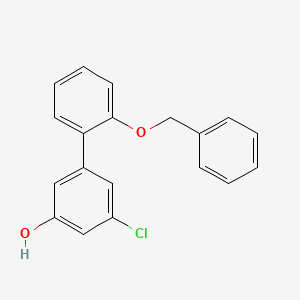
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
Übersicht
Beschreibung
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (3CPP) is a phenolic compound with a wide range of scientific applications. It is a synthetic phenolic compound that has been used for various purposes, including as a pharmaceutical intermediate, a reagent for organic synthesis, and a research tool for studying the structure and function of proteins. 3CPP has been studied for its potential therapeutic applications due to its ability to bind to proteins, which can alter their structure and function.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used as a research tool in various areas of scientific research. It has been used to study the structure and function of proteins, as it binds to proteins and alters their structure and function. 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has also been used in studies of enzyme inhibition, as it can inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase. Additionally, 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used for the study of drug metabolism, as it can inhibit the activity of enzymes involved in drug metabolism.
Wirkmechanismus
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% binds to proteins and alters their structure and function. It binds to the active site of enzymes, blocking the binding of substrates to the enzyme and thus inhibiting its activity. 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% also binds to proteins involved in drug metabolism, inhibiting their activity and thus affecting the metabolism of drugs.
Biochemical and Physiological Effects
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential therapeutic applications due to its ability to bind to proteins and alter their structure and function. It has been shown to inhibit the activity of enzymes involved in drug metabolism, which can affect the metabolism of drugs. It has also been studied for its potential to inhibit the activity of cytochrome P450 and monoamine oxidase, which can affect the metabolism of drugs and other molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% for lab experiments is its ability to bind to proteins and alter their structure and function. This makes it a useful tool for studying the structure and function of proteins. However, there are some limitations to using 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% for lab experiments. It is a synthetic compound, so it may not be as effective as natural compounds in certain experiments. Additionally, it can be toxic in high concentrations, so it must be used with caution.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. One potential direction is to study its potential therapeutic applications, such as its ability to inhibit the activity of enzymes involved in drug metabolism. Additionally, it could be studied for its potential to inhibit the activity of cytochrome P450 and monoamine oxidase, which can affect the metabolism of drugs and other molecules. Additionally, 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% could be used to study the structure and function of proteins, as it binds to proteins and alters their structure and function. Finally, 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% could be used to study the effects of environmental pollutants on proteins, as it binds to proteins and alters their structure and function.
Synthesemethoden
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized through a multi-step process. The first step is the synthesis of 3-chloro-5-hydroxy-3-pyrrolidinylcarbonylphenylphenol (3CHP) through a reaction between 3-chlorophenol and 3-pyrrolidinylcarbonylphenylphenol. This reaction is catalyzed by a base, such as sodium hydroxide. The next step is the conversion of 3CHP to 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% through a reaction with chloroacetic acid. This reaction is also catalyzed by a base, such as sodium hydroxide. The final step is the purification of the product through recrystallization.
Eigenschaften
IUPAC Name |
[3-(3-chloro-5-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-9-14(10-16(20)11-15)12-4-3-5-13(8-12)17(21)19-6-1-2-7-19/h3-5,8-11,20H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOFCENATNMRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686184 | |
| Record name | (3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261897-37-3 | |
| Record name | (3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





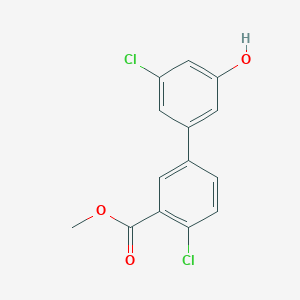
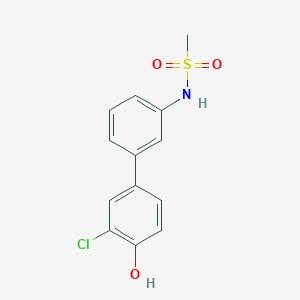
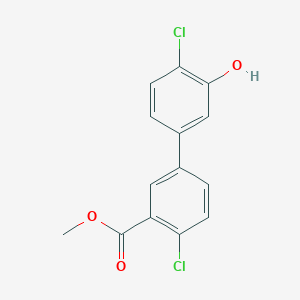
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)

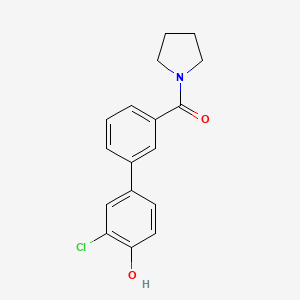
![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)

